4-Hydroxy Valsartan Benzyl Ester

Molecular weight Chemical formula Mass spectrometry

Acquire 4-Hydroxy Valsartan Benzyl Ester when validating stability-indicating HPLC/LC-MS methods for Valsartan API. This diastereomeric mixture uniquely combines a benzyl ester protecting group with a 4-hydroxy moiety, enabling precise identification of synthetic impurities and degradants. Distinct from non-hydroxylated benzyl esters (Δ16 g/mol) and non-esterified metabolites, it ensures analytical specificity critical for ANDA submissions and QC batch release.

Molecular Formula C31H35N5O4
Molecular Weight 541.6 g/mol
Cat. No. B12287043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Valsartan Benzyl Ester
Molecular FormulaC31H35N5O4
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O
InChIInChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)
InChIKeySBTQJNOSFHANBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Valsartan Benzyl Ester: Essential Specifications for Pharmaceutical Intermediate and Impurity Reference Standard Procurement


4-Hydroxy Valsartan Benzyl Ester (CAS: 1356929-45-7) is a protected, hydroxylated derivative of the angiotensin II receptor blocker (ARB) Valsartan, existing as a mixture of diastereomers with the molecular formula C31H35N5O4 and a molecular weight of 541.64 g/mol . It is a key synthetic intermediate in the preparation of Valsartan and serves as a critical reference standard for impurity profiling in pharmaceutical quality control . The compound incorporates both the 4-hydroxy modification found in the major Valsartan metabolite and the benzyl ester protection group essential for multi-step synthesis, distinguishing it from simpler intermediates or metabolites .

Structural and Functional Distinctions of 4-Hydroxy Valsartan Benzyl Ester: Why Standard Valsartan Benzyl Ester or Metabolite Standards Cannot Substitute


Generic substitution among Valsartan-related intermediates is scientifically unsound due to critical differences in molecular architecture that dictate unique roles in synthesis, analytical methodology, and impurity identification. The target compound uniquely combines a benzyl ester protecting group (absent in the 4-Hydroxy Valsartan metabolite, CAS: 188259-69-0) and a 4-hydroxyl moiety (absent in standard Valsartan Benzyl Ester, CAS: 137863-20-8) . This dual modification confers distinct physicochemical properties, including a higher molecular weight (541.64 vs. 525.64 for Valsartan Benzyl Ester) and altered chromatographic behavior, which are non-transferable [1]. Consequently, using a simple benzyl ester intermediate for impurity quantification or a non-esterified metabolite standard for synthetic tracking will result in analytical inaccuracy, method validation failure, and compromised regulatory compliance [2].

Quantitative Differentiation of 4-Hydroxy Valsartan Benzyl Ester from Closest Analogs for Informed Procurement


Molecular Weight and Formula: A 16 Da Increase vs. Standard Valsartan Benzyl Ester

4-Hydroxy Valsartan Benzyl Ester exhibits a quantifiable increase in molecular weight and a distinct elemental composition compared to the widely used Valsartan Benzyl Ester intermediate (CAS: 137863-20-8). The target compound has a molecular formula of C31H35N5O4, yielding a molecular weight of 541.64 g/mol . In contrast, Valsartan Benzyl Ester has the formula C31H35N5O3 and a molecular weight of 525.64 g/mol [1]. This difference of 16 g/mol corresponds precisely to the addition of a single oxygen atom via hydroxylation at the 4-position of the valeryl side chain .

Molecular weight Chemical formula Mass spectrometry Analytical differentiation

HPLC Relative Retention Time: A Distinct Chromatographic Fingerprint vs. Valsartan API

Chromatographic methods for Valsartan analysis have established quantitative parameters for benzyl ester-related impurities. A validated HPLC method using a C18 column and a mobile phase of water/acetonitrile (1:1, pH 2.5) at 1.0 mL/min with detection at 245 nm demonstrated a relative retention time (RRT) of 5.4 for Valsartan Benzyl Ester relative to the Valsartan API peak [1]. Given the added polarity from the hydroxyl group, 4-Hydroxy Valsartan Benzyl Ester is expected to exhibit a shorter retention time than Valsartan Benzyl Ester, providing a distinct and predictable elution profile essential for peak identification and resolution .

HPLC Chromatography Relative retention time Impurity profiling

Structural Protection Group: Benzyl Ester Differentiates from 4-Hydroxy Valsartan Metabolite

A key structural difference exists between 4-Hydroxy Valsartan Benzyl Ester and the primary Valsartan metabolite, Valeryl-4-hydroxy Valsartan (CAS: 188259-69-0). The target compound possesses a benzyl ester group (-COOCH₂C₆H₅) protecting the carboxylic acid moiety of the L-valine portion, whereas the metabolite has a free carboxylic acid group (-COOH) . This esterification adds 90.12 g/mol to the molecular weight (541.64 vs. 451.52 g/mol for the metabolite) and significantly alters solubility, stability, and reactivity . Specifically, the benzyl ester prevents unwanted side reactions at the carboxylic acid site during multi-step synthesis, a feature absent in the unprotected metabolite standard .

Synthetic intermediate Protecting group Carboxylic acid Metabolite

Diastereomeric Complexity: A Unique Challenge and Procurement Specification

4-Hydroxy Valsartan Benzyl Ester is explicitly supplied as a 'Mixture of Diastereomers' (CAS: 1356929-45-7), a specification that reflects its stereochemical complexity and is critical for analytical method development . In contrast, Valsartan Benzyl Ester (CAS: 137863-20-8) is generally provided as a single, defined stereoisomer, (S)-benzyl ester [1]. The presence of the 4-hydroxy group introduces a new chiral center, resulting in a mixture of diastereomers. This is evidenced by its InChI descriptor, which indicates an 'undefined' stereocenter for the hydroxyl-bearing carbon: 't22?,29-/m0/s1' .

Stereochemistry Diastereomers Chiral purity Analytical standard

Recommended Procurement and Application Scenarios for 4-Hydroxy Valsartan Benzyl Ester Based on Evidence


Analytical Method Development and Validation for Valsartan Impurity Profiling

Procure this compound when developing or validating stability-indicating HPLC or LC-MS methods for Valsartan active pharmaceutical ingredient (API) and finished dosage forms. Its use as a reference standard allows for the accurate identification and quantification of this specific process-related impurity or degradant. The established relative retention time of its close analog, Valsartan Benzyl Ester (RRT = 5.4), and the distinct molecular weight difference of 16 g/mol from non-hydroxylated benzyl esters, provide a quantitative basis for ensuring method specificity and sensitivity, which are critical for ANDA submissions and routine QC batch release [1].

Synthetic Process Research and Optimization for Valsartan Manufacturing

This compound is an essential procurement item for process chemists engaged in the synthesis of Valsartan. Its structure, featuring both a 4-hydroxy group and a benzyl ester protecting group, makes it a specific intermediate in certain patented or novel synthetic routes. The benzyl ester protects the carboxylic acid functionality, preventing unwanted side reactions during multi-step syntheses, a capability not offered by the 4-Hydroxy Valsartan metabolite standard . Furthermore, patents describe the use of benzyl valsartan intermediates for producing Valsartan with high enantiomeric purity (>99.8%), highlighting the importance of such protected intermediates in achieving cost-effective, industrial-scale production [2].

Identification and Characterization of Unknown Impurities and Degradants

When unknown peaks appear in the chromatograms of Valsartan stability or forced degradation studies, this compound should be procured as a potential reference standard for identification. Its unique mass (541.64 g/mol) and the presence of a diastereomeric mixture make it a prime candidate for peaks that do not correspond to simpler known impurities like Valsartan Benzyl Ester or the 4-Hydroxy Valsartan metabolite. Using this standard can confirm the identity of an impurity arising from a combination of incomplete deprotection and metabolic hydroxylation pathways, thereby satisfying regulatory inquiries and enabling a complete impurity profile assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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